7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one
Description
This coumarin derivative (molecular formula: C₂₄H₂₇NO₄, MW: 393.4755 g/mol) features a hydroxy group at position 7, a 4-methoxyphenyl substituent at position 3, and a 4-methylpiperidinylmethyl group at position 8 (Figure 1). Its synthesis likely involves Mannich reactions or alkylation steps to introduce the piperidine side chain, similar to methods described for related coumarins .
Properties
IUPAC Name |
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-15-9-11-24(12-10-15)14-20-21(25)8-5-17-13-19(23(26)28-22(17)20)16-3-6-18(27-2)7-4-16/h3-8,13,15,25H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFZJPXUKWREGPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=CC=C(C=C4)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common approach includes the condensation of 4-methoxybenzaldehyde with a suitable chromen-2-one derivative, followed by the introduction of the piperidinylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, reducing reaction time, and ensuring the scalability of the synthesis. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The methoxy and piperidinylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions with various biomolecules.
Medicine: It has potential therapeutic applications, including as a lead compound for developing new drugs targeting specific diseases.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play crucial roles in binding to target proteins or enzymes, modulating their activity. The piperidinylmethyl group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems.
Comparison with Similar Compounds
Substituent Variations at Position 8
The 4-methylpiperidinylmethyl group at position 8 distinguishes this compound from analogues with other heterocyclic or alkyl substituents:
- : 7-Hydroxy-2-methyl-8-[(2-methylpiperidin-1-yl)methyl]-3-phenyl-4H-chromen-4-one replaces the 4-methylpiperidine with a 2-methylpiperidine group.
- : 3-(4-Chlorophenyl)-8-[(4-ethylpiperazin-1-yl)methyl]-7-hydroxy-4-methyl-2H-chromen-2-one substitutes piperidine with piperazine, introducing an additional nitrogen atom. This increases polarity and hydrogen-bonding capacity, which may enhance solubility but reduce membrane permeability .
- : Antileishmanial compounds like 7-methoxy-8-(4-methyl-3-furyl)-2H-chromen-2-one (EC₅₀: 10.5 μg/mL) lack the piperidine moiety, suggesting that the 8-position’s bulk and nitrogen content are critical for targeting parasitic enzymes .
Modifications at Position 3 and 7
- Its ¹H-NMR data (δ 10.54 ppm for the phenolic -OH) confirm the importance of the 7-hydroxy group for stability and reactivity .
- : 7-Hydroxy-3-(2-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-4H-chromen-4-one replaces the 4-methoxyphenyl group with a 2-methoxyphenoxy substituent. This modification introduces ether linkages, altering electronic effects and possibly enhancing antioxidant activity .
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 4-methylpiperidinylmethyl group increases logP compared to analogues with polar groups (e.g., piperazine in ). This enhances blood-brain barrier penetration but may reduce aqueous solubility.
- Molecular Weight : The target compound (393.47 g/mol) is lighter than ’s trifluoromethyl-bearing analogue (447.45 g/mol), which has higher lipophilicity due to the CF₃ group .
Data Table: Structural and Functional Comparison
Biological Activity
7-Hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one, a synthetic compound belonging to the flavonoid class, specifically the chromenone derivatives, has garnered attention in recent pharmacological research. This compound features a complex structure that includes hydroxyl, methoxy, and piperidine functional groups, contributing to its diverse biological activities.
Chemical Structure and Properties
The molecular formula for this compound is CHNO, indicating the presence of various functional groups that enhance its solubility and bioavailability. The key structural components are summarized in the table below:
| Component | Description |
|---|---|
| Hydroxyl Group | Present at position 7 |
| Methoxy Group | Attached to phenyl at position 3 |
| Piperidine Moiety | Located at position 8 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly G protein-coupled receptors (GPCRs) such as the Histamine H3 receptor (H3R). H3R antagonists have potential therapeutic applications in treating neurological disorders like Alzheimer's disease and narcolepsy. The compound exhibits moderate binding affinity to H3 receptors, suggesting further optimization may enhance its potency and selectivity .
Key Mechanisms:
- Receptor Interaction : Binds to H3R, influencing neurotransmitter release.
- Pathway Modulation : Affects pathways related to oxidative stress and inflammation, impacting cell proliferation and apoptosis.
Biological Activity
Research indicates that 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one exhibits a range of biological activities:
- Antioxidant Properties : The compound's hydroxyl groups contribute to its ability to scavenge free radicals.
- Neuroprotective Effects : Potentially protects against neurodegenerative conditions by modulating neurotransmitter systems.
- Anticancer Activity : Preliminary studies suggest it may inhibit cancer cell proliferation, warranting further investigation into its mechanisms .
Case Studies and Research Findings
Several studies have explored the pharmacological effects of this compound:
- Study on H3R Antagonism : A study evaluated the binding affinity of this compound at H3 receptors using radioligand binding assays, revealing moderate affinity and potential as a therapeutic agent for cognitive impairments .
- Antioxidant Evaluation : Research demonstrated that derivatives of this compound exhibited significant antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .
Comparative Analysis with Related Compounds
The following table compares 7-hydroxy-3-(4-methoxyphenyl)-8-[(4-methylpiperidin-1-yl)methyl]-2H-chromen-2-one with structurally similar compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 7-Hydroxyflavone | CHO | Lacks piperidine group; simpler structure |
| 6-Acetyl-7-hydroxy-4-methylcoumarin | CHO | Exhibits high affinity for serotonin receptors |
This comparison highlights the unique attributes of the target compound that may enhance its therapeutic potential compared to simpler flavonoids.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
